molecular formula C10H11NO2 B1606361 N-acetyl-2-phenylacetamide CAS No. 10543-56-3

N-acetyl-2-phenylacetamide

Cat. No.: B1606361
CAS No.: 10543-56-3
M. Wt: 177.2 g/mol
InChI Key: VJYZIJKLUPUIKU-UHFFFAOYSA-N
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Description

N-acetyl-2-phenylacetamide, also known as acetanilide, is an organic compound with the chemical formula C8H9NO. It is an odourless solid chemical of leaf or flake-like appearance. This compound is the N-acetylated derivative of aniline and was formerly known by the trade name Antifebrin . Acetanilide has historical significance as it was one of the first synthetic organic compounds used in medicine as an analgesic and antipyretic.

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetanilide can be synthesized by the acetylation of aniline. The reaction involves the use of acetic anhydride and aniline in the presence of a catalyst such as zinc dust to prevent the oxidation of aniline . The reaction is typically carried out under anhydrous conditions and involves refluxing the mixture, followed by cooling and recrystallization to obtain pure acetanilide crystals .

Industrial Production Methods

In industrial settings, acetanilide is produced by reacting aniline with acetic anhydride. The reaction is conducted in large reactors under controlled temperature and pressure conditions to ensure high yield and purity. The crude product is then purified through recrystallization using solvents like ethanol or water .

Chemical Reactions Analysis

Types of Reactions

Acetanilide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetanilide is unique due to its historical significance as one of the first synthetic analgesics. Its derivatives have led to the development of safer and more effective drugs like paracetamol. Additionally, its ability to undergo various chemical reactions makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

N-acetyl-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-8(12)11-10(13)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJYZIJKLUPUIKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=O)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90321170
Record name N-acetyl-2-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90321170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10543-56-3
Record name NSC371176
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=371176
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-acetyl-2-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90321170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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